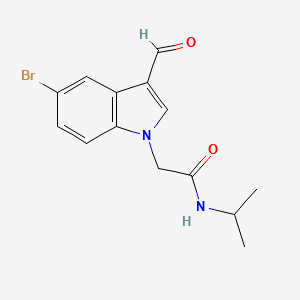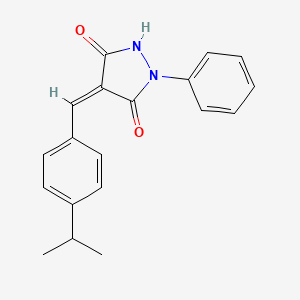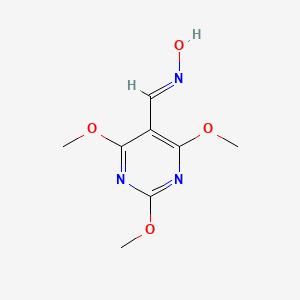
3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide, also known as CMOB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the benzamide family and has a molecular weight of 370.82 g/mol.
作用機序
The mechanism of action of 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide has also been found to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide has also been found to decrease the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
One advantage of using 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide in lab experiments is its high potency and selectivity. It has been found to exhibit potent anti-inflammatory and anti-tumor activities at low concentrations. However, one limitation of using 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative disorders. 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide has been found to exhibit neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases, and further studies are needed to determine its efficacy in humans. Another area of interest is the development of more potent and selective analogs of 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide for use in medicinal chemistry research. Additionally, the use of 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide in combination with other drugs or therapies may also be explored for the treatment of various diseases.
合成法
The synthesis method of 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide involves the reaction of 3-chloro-4-methylbenzoic acid with 6-acetyl-2H-chromen-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with thionyl chloride to yield the final compound, 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide.
科学的研究の応用
3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
3-chloro-4-methyl-N-(2-oxochromen-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-10-2-3-12(9-14(10)18)17(21)19-13-5-6-15-11(8-13)4-7-16(20)22-15/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMZMYKAQXNSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(3-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5796253.png)
![N-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5796263.png)
![N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5796266.png)
![N'-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5796270.png)


![1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5796298.png)
![N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5796300.png)
![4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5796319.png)
![2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide](/img/structure/B5796331.png)